1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid with isopropyl halides in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can enhance its binding affinity and specificity for certain biological targets. The pyrazole ring can also participate in hydrogen bonding and other interactions that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a carboxylic acid.
methyl 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the isopropyl and thiophene groups, which can influence its chemical reactivity and biological activity. The carboxylic acid group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7(2)13-10(11(14)15)5-9(12-13)8-3-4-16-6-8/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UJAPEJUNJSZXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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